molecular formula C8H7NO2 B179264 5-Methoxybenzo[c]isoxazole CAS No. 122528-39-6

5-Methoxybenzo[c]isoxazole

Cat. No.: B179264
CAS No.: 122528-39-6
M. Wt: 149.15 g/mol
InChI Key: KKPSHDAEPPMZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxybenzo[c]isoxazole (CAS 122528-39-6) is a high-purity chemical building block specializing in the development of novel pharmacologically active compounds. This compound features a benzo[c]isoxazole core structure substituted with a methoxy group, with molecular formula C 8 H 7 NO 2 and a molecular weight of 149.15 g·mol -1 . The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities . Research indicates that methoxy-substituted isoxazole derivatives show significant promise in preclinical development, particularly for their anti-nociceptive (pain-relieving) potential . Studies have demonstrated that such derivatives can exhibit potent analgesic effects, with some compounds outperforming standard analgesics like tramadol in model systems, potentially through non-opioid receptor pathways such as COX-2 inhibition . This reagent serves as a key synthetic intermediate for exploring new therapeutic agents, aligning with the broad application of isoxazole rings in designing drugs with antifungal, antiviral, antimicrobial, and anticancer properties . Its physicochemical properties include a density of approximately 1.207 g/cm³ and a boiling point near 257-263.5°C . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122528-39-6

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-2,1-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-7-2-3-8-6(4-7)5-11-9-8/h2-5H,1H3

InChI Key

KKPSHDAEPPMZDP-UHFFFAOYSA-N

SMILES

COC1=CC2=CON=C2C=C1

Canonical SMILES

COC1=CC2=CON=C2C=C1

Synonyms

5-Methoxybenzo[c]isoxazole

Origin of Product

United States

Synthetic Methodologies for 5 Methoxybenzo C Isoxazole and Its Analogues

Classical and Conventional Synthetic Routes to Benzo[c]isoxazole Core Structures

Traditional methods for constructing the benzo[c]isoxazole core predominantly involve the cyclization of appropriately substituted ortho-benzenes. chemicalbook.com These established routes have been fundamental in accessing this heterocyclic system.

Cyclization Reactions of Suitably Substituted ortho-Benzenes

A primary strategy for synthesizing benzo[c]isoxazoles involves the intramolecular cyclization of benzene (B151609) rings bearing specific substituents at the ortho positions. chemicalbook.com Several catalytic and non-catalytic methods have been developed to facilitate this key ring-closing step.

While direct search results for "Intramolecular O-Acylation Cyclization" for benzo[c]isoxazole synthesis were not explicitly found, the broader principle of cyclizing ortho-substituted benzenes is well-documented. chemicalbook.com This general approach often involves the formation of an N-O bond. For instance, the spontaneous cyclization of o-acylphenylhydroxylamines is a known method for producing benzo[c]isoxazoles. chemicalbook.com This process can be considered an intramolecular reaction where the hydroxylamine (B1172632) oxygen attacks the acyl group, leading to the isoxazole (B147169) ring.

Indium has emerged as a useful reagent in mediating the reductive heterocyclization of 2-nitroacylbenzenes to form benzo[c]isoxazoles. chemicalbook.comresearchgate.net This transformation can be carried out in aqueous media. researchgate.net A study demonstrated that 2-nitroaryl aldehydes, ketones, and imines can be reductively cyclized to 2,1-benzisoxazoles in good yields using indium and iodine in methanol (B129727). researchgate.net This method offers a valuable alternative to traditional reduction techniques.

Reactant TypeReagentsSolventProductReference
2-NitroacylbenzenesIndiumAqueous MediaBenzo[c]isoxazoles researchgate.net
2-Nitroaryl aldehydes, ketones, and iminesIndium, IodineMethanol2,1-Benzisoxazoles researchgate.net

Iron(II) catalysis provides an efficient pathway for the intramolecular cyclization of 2-acylarylazides to yield benzo[c]isoxazoles. chemicalbook.com This method is notable for its effectiveness in forming the N-O bond of the isoxazole ring. Research has shown that catalysis with iron(II) bromide can significantly increase the yields of benzo[c]isoxazoles from the thermolysis of 2-azidobenzophenones, reaching up to 99%. researchgate.net However, this catalytic process may require longer reaction times compared to non-catalytic thermolysis. researchgate.net

Starting MaterialCatalystYieldReference
2-AzidobenzophenonesIron(II) bromideup to 99% researchgate.net

Synthesis from Cyclic 1,3-Dicarbonyl Compounds with Subsequent Oxidation

An alternative approach to constructing the benzo[c]isoxazole scaffold involves the use of cyclic 1,3-dicarbonyl compounds. chim.it This method typically begins with the reaction of a cyclic 1,3-dicarbonyl compound with hydroxylamine to form a dihydro- or tetrahydro-benzisoxazole derivative. chim.it Subsequent oxidation of this intermediate leads to the aromatic 1,2-benzisoxazole (B1199462). chim.it This strategy is particularly advantageous for synthesizing 3-unsubstituted 1,2-benzisoxazoles and benzisoxazole-3-carboxylic acids, which can be challenging to obtain through other routes like the base-promoted cyclization of oximes. chim.it The reaction of nitrile oxides with cyclic 1,3-diketones has also been explored for the synthesis of isoxazole derivatives. nih.gov

Advanced and Green Synthesis Strategies for Benzo[c]isoxazoles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. nih.gov For the synthesis of isoxazoles, including benzo[c]isoxazoles, this has led to the exploration of green chemistry approaches. nih.gov These strategies aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. Examples include the use of microwave irradiation and biocatalysts like coconut water. nih.govnih.gov Furthermore, metal-free synthetic routes are gaining attention to avoid the costs, toxicity, and waste associated with metal catalysts. rsc.org One-pot cascade reactions and ultrasonication methods are also being developed to streamline the synthesis of isoxazole derivatives. rsc.org

StrategyKey FeaturesExamplesReference
Microwave-induced synthesisSolvent-free, rapidSynthesis of 3,4-disubstituted isoxazole-5(4H)-ones nih.gov
BiocatalysisUse of natural catalystsCoconut water (Cocos nucifera L.) juice for isoxazole synthesis nih.gov
Metal-free synthesisAvoids metal catalystsOne-pot cascade reactions, ultrasonication rsc.org

[3+2]-Cycloaddition Reactions

The [3+2]-cycloaddition is a powerful and widely utilized method for constructing the five-membered isoxazole ring. This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

Nitrile Oxide-Mediated Cycloadditions

The cycloaddition between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis. researchgate.net In the context of benzo[c]isoxazoles, this typically involves an intramolecular reaction where the nitrile oxide and the dipolarophile are part of the same molecule, or an intermolecular reaction with a benzyne (B1209423) derivative.

Key methods for generating the highly reactive nitrile oxide intermediate in situ include:

Dehydrohalogenation of hydroximoyl chlorides : This is a common method where a base is used to eliminate hydrogen halide from a hydroximoyl chloride precursor. nih.gov

Oxidation of aldoximes : Various oxidizing agents can convert aldoximes into nitrile oxides. nih.gov

Dehydration of nitroalkanes : This method provides another route to the nitrile oxide intermediate. nih.gov

A notable metal-free approach involves using tert-butyl nitrite (B80452) (TBN) as both a non-metallic radical initiator and an N-O fragment donor. nih.govmdpi.com In this process, TBN facilitates the conversion of alkenyl or alkynyl-substituted aryl methyl ketones into a nitrile oxide intermediate, which then undergoes an intramolecular [3+2]-cycloaddition to form the fused isoxazole ring system. nih.govmdpi.com

Aryne-Based Methodologies

A modern and efficient route to the benzo[c]isoxazole scaffold is the [3+2]-cycloaddition reaction between an aryne and a nitrile oxide. chim.itorganic-chemistry.org This methodology allows for the direct formation of functionalized benzo[c]isoxazoles under mild conditions. organic-chemistry.org

In a typical procedure, both reactive intermediates are generated in situ. The aryne is commonly formed from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). nih.gov Simultaneously, the nitrile oxide is generated from a chlorooxime. nih.gov The subsequent cycloaddition of these two transient species yields the benzo[c]isoxazole core. This approach has been successfully applied to create diverse libraries of benzisoxazole derivatives for biological screening. nih.gov

Aryne PrecursorChlorooximeConditionsProduct Yield
o-(trimethylsilyl)aryl triflateVariesCsF, THF, 65°CGood to Excellent
Benzyne precursor 1e Nitrone 2f CsF, THF, 65°C93%

This table presents generalized findings and a specific example for the synthesis of related benzisoxazolines via aryne cycloaddition. nih.govnih.gov

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has introduced powerful and versatile methods for the synthesis and functionalization of the benzo[c]isoxazole scaffold. These catalysts facilitate reactions that might otherwise require harsh conditions or show poor selectivity. chim.itmdpi.com

Commonly employed metals in these synthetic strategies include:

Palladium (Pd) : Palladium catalysts are widely used for cross-coupling reactions and C-H activation/functionalization. For instance, Pd-catalyzed direct C-H arylation of isoxazoles with aryl iodides has been shown to be regioselective for the 5-position. wiley.com

Copper (Cu) : Copper salts are effective catalysts for cyclization reactions. For example, the treatment of Z-oximes with a copper salt can induce immediate cyclization to form the benzisoxazole ring. chim.it

Rhodium (Rh) : Rhodium catalysts, particularly Rh(III) complexes, have been used for C-H functionalization, such as the C-5 alkenylation of isoxazoles with alkynes. wiley.com

Iron (Fe) : Iron catalysts offer a cost-effective and environmentally benign option for cyclization reactions, such as the synthesis of pyridine (B92270) compounds from ketoxime carboxylates. mdpi.com

These metal-catalyzed approaches are instrumental in both forming the core heterocyclic structure and in its subsequent derivatization. rsc.org

Metal-Free Synthetic Protocols

While metal catalysts are highly effective, the development of metal-free synthetic routes is driven by the need to reduce costs, toxicity, and purification challenges. rsc.org Several innovative metal-free protocols for synthesizing isoxazoles and their benzo-fused analogues have been developed.

Key metal-free strategies include:

One-Pot Cascade Reactions : An ultrasonication-assisted method involves the reaction of an aromatic aldehyde and ethyl nitroacetate (B1208598) in water, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. nih.gov

Oxidant-Mediated Cycloadditions : The in situ generation of nitrile oxides from oximes using common oxidants like sodium hypochlorite, followed by cycloaddition with an alkyne, provides a straightforward route to 3,5-disubstituted isoxazoles. nih.gov

Phosphine-Mediated Reactions : A triphenylphosphine (B44618) (PPh₃)-mediated Barbier-Grignard-type reaction can produce 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org

Radical-Initiated Cyclizations : As mentioned previously, the use of tert-butyl nitrite (TBN) enables a practical metal-free radical nitrile oxidation and intramolecular cycloaddition to form fused isoxazole ring systems. nih.govmdpi.com

These methods represent a move towards greener and more sustainable chemical synthesis. researchgate.net

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation has revolutionized the synthesis of benzo[c]isoxazoles by dramatically reducing reaction times and often improving product yields. researchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of chemical transformations. niscpr.res.in

Notable advantages of microwave-assisted synthesis include:

Drastic Reduction in Reaction Time : Reactions that take several hours using conventional heating can often be completed in minutes or even seconds under microwave irradiation. niscpr.res.inresearchgate.net

Increased Yields : The rapid and efficient heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. niscpr.res.in

Environmental Benefits : Shorter reaction times and improved efficiency contribute to a greener chemical process. researchgate.netresearchgate.net

One highly effective protocol combines microwave heating with the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), as a catalyst. This system allows for the synthesis of 1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes in 30-60 seconds with yields ranging from 85-96%. researchgate.net

MethodReaction TimeYieldReference
Conventional Heating6-18 hours30-45% niscpr.res.in
Microwave Irradiation1 minute80-95% niscpr.res.in
Conventional (Ionic Liquid)2.5-3.5 hours70-85% researchgate.net
Microwave (Ionic Liquid)30-60 seconds85-96% researchgate.net

This table compares conventional heating with microwave-assisted synthesis for benzo[c]isoxazole derivatives.

Regioselective Functionalization and Derivatization of the Benzo[c]isoxazole Scaffold

The direct functionalization of the pre-formed benzo[c]isoxazole ring is crucial for creating structural diversity and fine-tuning the properties of these compounds. The isoxazole ring itself can be labile, especially under basic conditions, making chemo- and regioselective methods highly valuable. rsc.orgmdpi.com

Transition metal-catalyzed C-H activation has emerged as a primary strategy for regioselective derivatization. wiley.com The nitrogen atom in the heterocyclic ring can act as a directing group, guiding the functionalization to specific positions. nih.gov

Key functionalization reactions include:

C-H Arylation : Palladium-catalyzed direct arylation of isoxazoles with aryl iodides typically occurs with high regioselectivity at the C-5 position. wiley.com

C-H Alkenylation : Carboxylate-directed, Rh(III)-catalyzed C-H functionalization of isoxazoles with alkynes leads to C-5 alkenylated products. wiley.com

Nucleophilic Aromatic Substitution (SNAr) : The introduction of a strong electron-withdrawing group, such as a nitro group at the 5-position, facilitates SNAr reactions. This allows for the regioselective introduction of various nucleophiles, providing a pathway to a wide range of functionalized bis(isoxazole) derivatives. mdpi.com

These advanced techniques provide chemists with precise tools to modify the benzo[c]isoxazole scaffold, enabling the synthesis of complex molecules with tailored structures. rsc.org

Strategies for Introducing Methoxy (B1213986) Substituents at Position 5

The primary strategy for obtaining 5-methoxybenzo[c]isoxazole does not typically involve the direct methoxylation of a pre-formed benzo[c]isoxazole ring. Instead, the most common and efficient approach is to utilize a benzene-based precursor that already contains a methoxy group at the desired position. The isoxazole ring is then constructed onto this substituted aromatic substrate.

This precursor-based approach is exemplified in several synthetic routes:

Cyclization of Substituted o-Nitrobenzaldehydes: A key method involves the synthesis starting from an ortho-nitrobenzaldehyde derivative that bears a methoxy group at the para-position relative to the aldehyde (which will become position 5 in the final product). For instance, the synthesis of 5-benzyloxy-6-methoxy-1-tosylbenzo[c]isoxazol-3(1H)-one begins with a correspondingly substituted o-nitrobenzaldehyde. google.com

Ring Formation from Substituted Hydroxyphenyl Ketones: Another powerful strategy starts with a substituted hydroxyacetophenone. The synthesis of 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid, for example, originates from 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone. nih.gov This precursor undergoes reaction with reagents like diethyl carbonate and subsequently hydroxylamine hydrochloride to form the isoxazole ring fused to the methoxy-containing benzene ring. nih.gov

Reduction and Cyclization of Nitrobenzoates: A practical method for creating N-alkyl-1,3-dihydro-2,1-benzisoxazolones involves starting with substituted methyl 2-nitrobenzoates. A precursor such as methyl 5-methoxy-2-nitrobenzoate can undergo partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization to yield 5-methoxybenzo[c]isoxazol-3(1H)-one. acs.org

The common thread in these syntheses is the strategic use of readily available, appropriately substituted benzene derivatives, which ensures the precise placement of the methoxy group at the C-5 position of the final heterocyclic system.

Table 1: Precursor-based Strategies for this compound Synthesis

Starting Material TypeKey Reaction StepsResulting Product Type
Substituted o-NitrobenzaldehydeFormation of hydrazone, oxidative cyclizationN-substituted Benzo[c]isoxazol-3-one
Substituted Hydroxyphenyl ethanoneReaction with diethyl carbonate, then hydroxylamineBenzo[d]isoxazol-3-yl acetic acid
Substituted Methyl 2-nitrobenzoatePartial nitro reduction, base-mediated cyclizationBenzo[c]isoxazol-3(1H)-one

Further Functionalization at Other Positions (e.g., C-3, N-positions)

Once the this compound core is assembled, it can be further modified to introduce a variety of functional groups at other positions, most notably at the C-3 and N-1 positions. These modifications are crucial for developing analogues with diverse properties.

Functionalization at the C-3 Position: The C-3 position is a common site for introducing substituents. One method involves the reaction of benzo[c]isoxazole (anthranil) with α-keto acids in the presence of a copper catalyst. rsc.org This reaction leads to the formation of N-(2-formylphenyl)-2-oxoacetamides, effectively adding a complex amide side chain derived from the α-keto acid at the C-3 position following a ring-opening of the isoxazole. rsc.org In other examples, a ketone group can be formed at the C-3 position, creating a benzisoxazol-3(1H)-one, which serves as a versatile intermediate for further reactions. google.com The synthesis of 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid demonstrates the introduction of an acetic acid moiety at this position. nih.gov

Functionalization at the N-1 Position: The nitrogen atom of the isoxazole ring can also be functionalized. N-alkylation of 5-methoxybenzo[c]isoxazol-3(1H)-one can be performed under basic conditions to introduce various alkyl groups. acs.org Another approach involves N-sulfonylation, where a sulfonyl group (like a tosyl group) is attached to the nitrogen atom, as seen in the synthesis of 5-benzyloxy-6-methoxy-1-p-toluenesulfonyl-benzo[c]isoxazol-3(1H)-one. google.com Theoretical studies also explore the reaction of the isoxazole nitrogen with carbenes, which leads to the formation of isoxazolium N-ylides as reactive intermediates, subsequently undergoing ring transformation. beilstein-journals.org

Table 2: Examples of Functionalization Reactions

PositionReaction TypeReagents/ConditionsResulting Functional Group/Structure
C-3Acylationα-keto acid, CuBr₂, PPh₃2-Oxoacetamide side chain (via ring opening)
C-3OxidationIodosobenzene diacetateKetone (forms a 3(1H)-one)
N-1AlkylationAlkyl halide, BaseN-Alkyl substituent
N-1SulfonylationSulfonyl chlorideN-Sulfonyl substituent

Synthesis of Fused Isoxazole Derivatives

The construction of larger heterocyclic systems where an additional ring is fused to the this compound framework represents a significant area of synthetic chemistry. nih.gov These fused derivatives often exhibit unique properties. General strategies for synthesizing fused isoxazoles can be adapted for derivatives of this compound. mdpi.comresearchgate.net

One common method is cyclocondensation . This involves reacting a bifunctional precursor with a suitable reagent to form a new ring. For example, a this compound derivative bearing a reactive functional group on the benzene ring or at the C-3 position could be used as a substrate. The cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride is a known method to produce fused isoxazoles, in this case, a tetrahydro-benz-isoxazol-4-one. mdpi.com A similar strategy could theoretically be applied starting with a precursor designed to yield a 5-methoxy derivative.

Another powerful technique is intramolecular cycloaddition . In this approach, a molecule containing both a nitrile oxide and an alkyne (or alkene) moiety undergoes an internal [3+2] cycloaddition reaction to form the fused isoxazole ring system. nih.gov By designing a starting material based on the this compound scaffold that incorporates a suitable dipolarophile, this method could be used to construct novel fused heterocycles.

The synthesis of hybrid molecules, while not strictly fused systems, also demonstrates the versatility of the benzo[c]isoxazole core. For example, benzo[d]isoxazole-triazole derivatives have been synthesized using click chemistry, linking the two heterocyclic moieties. nih.govresearchgate.net

Chemical Reactivity and Transformations of 5 Methoxybenzo C Isoxazole

Electrophilic Aromatic Substitution Reactions on the Benzo[c]isoxazole Ring

Electrophilic aromatic substitution on the benzene (B151609) portion of 5-methoxybenzo[c]isoxazole is directed by the combined electronic effects of the methoxy (B1213986) group and the fused isoxazole (B147169) ring. The methoxy group at the C-5 position is a strongly activating, ortho, para-directing substituent due to its ability to donate electron density to the ring through resonance. Conversely, the fused isoxazole ring generally acts as a deactivating group.

The directing effects of these two groups determine the regioselectivity of substitution reactions such as nitration, halogenation, and sulfonation. The powerful ortho, para-directing influence of the methoxy group dominates, guiding incoming electrophiles primarily to the C-4 and C-6 positions, which are ortho to the methoxy substituent.

While specific documented examples for this compound are not prevalent, the principles of electrophilic aromatic substitution predict the following outcomes:

Nitration: Treatment with nitric acid in the presence of sulfuric acid is expected to yield a mixture of 5-methoxy-4-nitrobenzo[c]isoxazole and 5-methoxy-6-nitrobenzo[c]isoxazole. masterorganicchemistry.commsu.edu

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid would similarly lead to substitution at the C-4 and C-6 positions.

Sulfonation: Exposure to fuming sulfuric acid would introduce a sulfonic acid group at the same activated positions.

Predicted electrophilic aromatic substitution sites on this compound.
Figure 1: Predicted regioselectivity of electrophilic aromatic substitution on this compound. The C-4 and C-6 positions are activated by the ortho, para-directing methoxy group.

Nucleophilic Attack and Ring-Opening Reactions

The benzo[c]isoxazole ring system is characterized by a labile N-O bond, making it a prime target for nucleophilic attack and subsequent ring-opening. researchgate.net This reactivity is a cornerstone of its synthetic utility. The isoxazole ring can be opened under various conditions, often leading to the formation of valuable ortho-substituted benzene derivatives.

One notable transformation involves the reaction of 5-halogen-substituted 3-aryl-2,1-benzisoxazoles with urotropine in a polyphosphoric acid medium. This reaction proceeds with the opening of the isoxazole heterocycle, followed by annelation to form 4-aryl-6-haloquinazolines. This demonstrates how the isoxazole ring can act as a masked ortho-amino ketone, susceptible to cleavage and rearrangement to form new heterocyclic systems.

Formation of Benzo[c]isoxazolium Salts and their Subsequent Reactivity

A key pathway to activate the benzo[c]isoxazole ring towards nucleophilic attack is through the formation of N-alkylated benzo[c]isoxazolium salts. These quaternary salts are highly reactive intermediates.

Benzo[c]isoxazoles react readily with alkylating agents such as Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄) or trialkylorthoformates in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to yield 1-alkyl-2,1-benzisoxazolium salts in good yields.

These salts are powerful electrophiles and react with a wide range of nucleophiles. A synthetically significant transformation is their reductive ring-opening. Treatment of the benzo[c]isoxazolium salt with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in aqueous methanol (B129727) or zinc in acetic acid leads to the cleavage of the N-O bond, ultimately affording ortho-alkylaminobenzophenones. This two-step sequence effectively transforms the benzo[c]isoxazole into a functionalized aniline (B41778) derivative.

Table 1: Reactivity of 5-Methoxybenzo[c]isoxazolium Salts
ReactantReagentsProductReaction Type
This compound1. Et₃OBF₄2. Na₂S₂O₄, aq. MeOH2-(Ethylamino)-5-methoxybenzophenoneAlkylation and Reductive Ring-Opening
This compound1. Et₃OBF₄2. Zn, AcOH2-(Ethylamino)-5-methoxybenzophenoneAlkylation and Reductive Ring-Opening
This compound1. Et₃OBF₄2. Various Nucleophiles (e.g., H₂O, ROH)Substituted Benzo[c]isoxazolinesAlkylation and Nucleophilic Addition

Oxidation and Reduction Processes of the Isoxazole Moiety

The isoxazole moiety of this compound is defined by its susceptibility to reductive cleavage, while oxidative processes are more commonly associated with the synthesis and aromatization of the ring system itself.

Reduction: The N-O bond of the isoxazole ring is readily cleaved under reducing conditions. This facile reductive cleavage is a characteristic feature of the 1,2-benzisoxazole (B1199462) ring system. researchgate.net Several methods have been developed to achieve this transformation:

Catalytic Hydrogenation: Hydrogenolysis using catalysts like palladium on carbon can cleave the N-O bond.

Metal Carbonyls: Reagents such as hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water induce reductive cleavage to yield β-amino enones.

Low-Valent Titanium: Reagents prepared from Ti(OiPr)₄ and ethylmagnesium bromide effectively cleave the isoxazole ring to give β-enaminoketones. researchgate.net

Electrochemical Reduction: Cathodic reduction provides a sustainable method for the reductive transformation of substituted 2,1-benzisoxazoles into 2'-aminoacetophenones. nih.gov

Oxidation: Oxidation reactions are typically employed in the synthesis of the aromatic benzo[c]isoxazole core from partially hydrogenated precursors. For instance, dihydro- or tetrahydro-benzisoxazoles can be aromatized to the corresponding benzisoxazole through oxidation. chim.it Additionally, interesting transformations such as the oxidation of 2-allylanilines with mCPBA can lead to the formation of 3-vinylbenzisoxazoles. chim.it However, the oxidation of the stable, pre-formed aromatic this compound ring system is less common and may lead to degradation rather than selective transformation.

Rearrangements and Intramolecular Cyclizations

The benzo[c]isoxazole skeleton can undergo rearrangement reactions, leading to the formation of different heterocyclic structures. The most notable of these is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement.

This reaction typically involves a 3-substituted isoxazole bearing a side chain with a Z=X-Y-H fragment (e.g., an arylhydrazone). The rearrangement can be promoted by heat or base and proceeds through a cyclization of the side chain onto the isoxazole nitrogen, followed by cleavage of the original N-O bond and subsequent rearrangement to form a new, stable five-membered heterocyclic ring. For example, isoxazoles containing a hydrazone unit can rearrange to form 1,2,3-triazole derivatives. While widely studied for various isoxazoles and related heterocycles, specific applications to this compound would depend on the presence of a suitable side chain at the C-3 position.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methoxybenzo C Isoxazole Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the elemental analysis of novel compounds. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) and Orbitrap provide exceptional mass accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact molecular formula of a 5-Methoxybenzo[c]isoxazole derivative by distinguishing between ions with very similar nominal masses. For instance, HRMS can differentiate between C14H11FNO2 (calculated [M+H]+: 244.0696) and other potential elemental compositions that would appear identical at lower resolutions. rsc.org This capability is crucial for confirming the successful synthesis of a target molecule and for identifying unknown metabolites or degradation products.

The process involves ionizing the sample, often using techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. beilstein-journals.orgrsc.org The experimentally determined accurate mass is then compared to the theoretical masses of potential molecular formulas, enabling confident assignment.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Calculated m/z ([M+H]+)Found m/zFormula
287.1179287.1182C19H15N2O+
325.0953325.0943C19H14N2O3+
307.0638307.0644C18H12ClN2O+

This table is for illustrative purposes and data is based on similar isoxazole (B147169) structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework of this compound derivatives.

Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For a this compound derivative, the ¹H NMR spectrum would typically show distinct signals for the aromatic protons on the benzo ring, the methoxy (B1213986) group protons, and any protons on substituents. The chemical shift (δ) of these protons is influenced by their electronic environment, while the splitting pattern (multiplicity) reveals adjacent protons (J-coupling). For example, the methoxy group protons typically appear as a sharp singlet around 3.9 ppm. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbon of the methoxy group typically appears around 55-56 ppm. rsc.org The carbon atoms of the isoxazole ring can be identified in specific regions of the spectrum. iastate.edu

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 8.3100 - 160
Methoxy Protons (-OCH₃)3.8 - 4.055 - 60
Isoxazole Ring Protons6.5 - 7.398 - 170

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. sdsu.edu This is crucial for tracing out the spin systems within the aromatic rings and any aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduresearchgate.net This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is invaluable for determining the stereochemistry and conformation of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of complex this compound derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation provides a characteristic spectrum that acts as a "molecular fingerprint." For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000 vscht.cz
C-H (Methoxy)Stretching2950 - 2850
C=N (Isoxazole)Stretching1650 - 1550
C=C (Aromatic)Stretching1600 - 1450 vscht.cz
C-O-C (Methoxy/Ether)Stretching1250 - 1050
N-O (Isoxazole)Stretching~1150 rjpbcs.com

The presence of a strong absorption band around 1250 cm⁻¹ is indicative of the C-O stretching of the methoxy group. rsc.org The characteristic vibrations of the benzo[c]isoxazole ring system, including C=N and N-O stretching, will also be present in the spectrum, providing further confirmation of the core structure. rjpbcs.com

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

For a novel this compound derivative, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal. The resulting crystal structure provides the ultimate proof of the molecular structure, confirming the connectivity and stereochemistry that were inferred from spectroscopic data. nih.gov The crystallographic data, including unit cell parameters and atomic coordinates, serve as a definitive reference for the compound.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scielo.org.za Molecules with conjugated π-systems, such as this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO).

The UV-Vis spectrum of a this compound derivative will show one or more absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the specific electronic structure. The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the molecule. This technique is useful for confirming the presence of the conjugated aromatic system and can provide insights into the electronic properties of the molecule. nih.gov

Computational and Theoretical Investigations of 5 Methoxybenzo C Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to model molecular behavior from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For heterocyclic compounds like benzisoxazoles, DFT methods such as B3LYP with basis sets like 6-31G* or 6-311 are commonly used. researchgate.net These calculations provide key parameters including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to model the electron density distribution, which helps in identifying the most electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For example, analysis of the Laplacian of the Hartree-Fock density matrix can pinpoint reactive regions within the isoxazole (B147169) ring system.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org It has become a standard tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. rsc.org The method calculates the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. unimore.it

The UV-Vis absorption spectrum of a compound is dominated by transitions between molecular orbitals, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov TD-DFT can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. cp2k.org To improve accuracy, calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which represents the solvent as a structureless material characterized by its dielectric constant. researchgate.net The choice of the exchange-correlation functional, such as PBE0, B3LYP, or CAM-B3LYP, can significantly influence the accuracy of the predicted spectra. nih.govcp2k.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org The FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which can be thought of as the outermost orbital containing electrons, acts as an electron donor. ajchem-a.com Conversely, the LUMO, the innermost orbital lacking electrons, acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ajchem-a.com A small energy gap suggests that the molecule can be easily excited, which correlates with high chemical reactivity and low kinetic stability. researchgate.net A large energy gap implies higher stability. ajchem-a.com These parameters, along with electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and are instrumental in predicting how a molecule will interact with other species. ajchem-a.com For heterocyclic compounds, analysis of the distribution (lobes) of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons; higher energy indicates a better electron donor. ajchem-a.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons; lower energy indicates a better electron acceptor. ajchem-a.com
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity and polarizability, while a large gap indicates high stability. researchgate.netajchem-a.com
Chemical Hardness (η) Resistance to change in electron distribution. Calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. ajchem-a.com

| Chemical Potential (μ) | The escaping tendency of an electron cloud. Calculated as μ ≈ (EHOMO + ELUMO) / 2. | Governs the direction of charge transfer in a reaction. ajchem-a.com |

Molecular Modeling and Simulations

Molecular modeling and simulations are computational techniques used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity. researchgate.net

Docking studies on isoxazole-containing compounds have been performed to predict their binding modes with various protein targets. nih.govmdpi.com For instance, derivatives of benzo[d]isoxazole have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and thromboxane (B8750289) synthase. sphinxsai.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. sphinxsai.com The results are often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.govsphinxsai.com

Table 2: Representative Molecular Docking Studies of Isoxazole Derivatives

Derivative Class Target Protein Software/Method Key Findings
Benzo[d]isoxazole-thiazolidine COX-2 AutoDock Vina A derivative showed a high docking score of -12.793 kcal/mol, with hydrogen bonds to PHE2247, THR561, and GLY552. sphinxsai.com
Benzo[d]isoxazole-thiazolidine Thromboxane AutoDock Vina A derivative exhibited a docking score of -13.257 kcal/mol, interacting with SER275, ASN87, and LYS261. sphinxsai.com
Isoxazole-carboxamides COX-2 Not Specified A 3,4-dimethoxy substituted derivative showed ideal binding interactions within the COX-2 active site. nih.gov
Benzofuran-isoxazole hybrids COVID-19 Main Protease AutoDock 4.2 Derivatives showed good theoretical affinity with scores ranging from –9.37 to –11.63 kcal/mol. researchgate.net
Benzo[d]isoxazole-triazole hybrids α-glucosidase Not Specified Top compounds showed docking scores of -9.2 and -9.4 kcal/mol, supporting in vitro results. nih.gov

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are performed on a ligand-receptor complex, typically obtained from a docking study, to assess its stability and dynamic behavior. nih.govcolab.ws The simulation solves Newton's equations of motion for the system, allowing the observation of conformational changes in both the ligand and the protein. chemrxiv.org

These simulations are crucial for validating the results of molecular docking. mdpi.com They can confirm whether a ligand remains stably bound in the predicted orientation or if it shifts to a different conformation. nih.gov Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex over the simulation time. chemrxiv.org Studies on isoxazole derivatives have used MD simulations of up to 100 nanoseconds to ensure the thermodynamic stability of the predicted ligand-protein complexes. mdpi.comcolab.ws

Table 3: Compound Names Mentioned in the Article

Compound Name
5-Methoxybenzo[c]isoxazole
Benzo[d]isoxazol-5-amine
1-(5-chloro-2,4-dihydroxyphenyl)ethanone
5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole
2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine)
3-phenyl-5-furan isoxazole
4-chloropyrimidine
4-chloropyridine
2-chloropyrimidine
3-chloropyridazine
2-chloropyrazine
2-chloropyridine
4-chloropyridazine
(Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide
3,5-diamino-1,2,4-triazole
Valdecoxib
Flucloxacillin
Cloxacillin
Dicloxacillin
Sulfisoxazole

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. oaji.netnih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.

Several QSAR studies have been performed on benzo[c]isoxazole derivatives to elucidate the structural requirements for their activity against various targets, such as antipsychotic and anticancer activities. oaji.netnih.gov In a 3D-QSAR study on a series of 1,2-benzisoxazole (B1199462) derivatives with antipsychotic activity against the dopamine (B1211576) D2 receptor, a genetic algorithm-based k-nearest neighbor (kNN) method yielded a predictive model. oaji.net The model had a cross-validated correlation coefficient (q²) of 0.7600 and a predictive correlation coefficient (Pred_r²) for the external test set of 0.6833, indicating good predictive ability. oaji.net Such studies can reveal the influence of different substituents on the benzo[c]isoxazole ring.

The descriptors used in QSAR models can be of various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). The results of QSAR studies can be visualized as contour maps, which show regions where certain properties are favorable or unfavorable for activity. For example, a QSAR study might indicate that an electron-donating group, such as the methoxy (B1213986) group at the 5-position of the benzo[c]isoxazole ring, is favorable for activity at a particular receptor.

The table below presents a summary of findings from a representative QSAR study on antipsychotic 1,2-benzisoxazole derivatives.

QSAR Study ParametersDetails
Compound Series 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles
Biological Activity Antipsychotic activity against the Dopamine D2 receptor
QSAR Method 3D-QSAR using the k-Nearest Neighbor (kNN) method with a genetic algorithm (GA) for variable selection. oaji.net
Statistical Performance q² = 0.7600 (internal validation), Pred_r² = 0.6833 (external validation). oaji.net
Key Structural Insights The benzoisoxazole and chalcone (B49325) rings were identified as crucial for biological activity. oaji.net The model provides a basis for designing new potent antipsychotic agents with the benzisoxazole scaffold. oaji.net

These computational approaches, while not always focused directly on this compound, provide a strong foundation for understanding its potential biological activities and for guiding the design of new, more potent, and selective therapeutic agents based on this privileged scaffold.

Structure Activity Relationship Sar Studies of 5 Methoxybenzo C Isoxazole and Its Analogues

Influence of the 5-Methoxy Substituent on Biological Activity and Binding Affinity

In some instances, the 5-methoxy group is associated with enhanced beneficial activity. For example, studies on a series of benzisoxazole derivatives revealed that those bearing a methoxy (B1213986) substituent, such as 5-methoxybenzo[c]isoxazole, exhibited prominent antioxidant activity. nih.gov In the context of antitubulin agents, a 4-methoxy benzene (B151609) pharmacophore is considered a key structural feature for potent antiproliferative activity. doi.org

However, the presence of a methoxy group is not universally beneficial and can be detrimental to activity in other cases. Research into benzisoxazole-based antibacterial agents targeting Acinetobacter baumannii showed that a hydroxyl group at the C-6 position was optimal for activity. nih.gov When this was replaced with a methoxy group, a dramatic decrease in potency was observed, suggesting that alkyl modifications to the hydroxyl group are not well-tolerated for this specific target. nih.gov Similarly, in a series of isoxazole (B147169) derivatives designed as MAO-B inhibitors, compounds with a methoxy group showed less activity compared to other analogues. rsc.org This highlights that the electronic and steric properties of the 5-methoxy group can either be favorable for binding to one target or unfavorable for another.

Table 1: Influence of Methoxy Group on Biological Activity

Compound Class Substituent Effect Resulting Activity Source
Benzisoxazole Derivatives 5-Methoxy group present Prominent antioxidant activity nih.gov
Antibacterial Benzisoxazoles C-6 Hydroxyl replaced by Methoxy Dramatic decrease in antibacterial potency nih.gov
Isoxazole-based MAO-B Inhibitors Methoxy group at 4-position Reduced inhibitory activity rsc.org

Impact of Substituents at C-3 on Pharmacological Profiles

The C-3 position of the benzo[c]isoxazole ring is a common site for chemical modification, and the nature of the substituent at this position profoundly influences the compound's pharmacological profile and therapeutic application.

A prominent example is in the field of anticonvulsant drugs. The introduction of a sulfamoylmethyl group [-CH₂SO₂NH₂] at the C-3 position led to the development of potent anticonvulsant agents. nih.gov Zonisamide, an established antiepileptic drug, features the 1,2-benzisoxazole-3-methanesulfonamide structure. nih.gove-journals.in

For antipsychotic activity, a different C-3 substitution pattern is required. Many successful antipsychotics, such as risperidone (B510) and iloperidone (B1671726), feature a piperidinyl moiety attached to the C-3 position of the benzisoxazole ring. rsc.orgacs.org These compounds typically act as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists. acs.org

In the realm of anticancer research, SAR studies have shown that the basicity of different substituted heterocyclic ring systems at the C-3 position can be correlated with activity against cancer cell lines. nih.gov Furthermore, the synthesis of novel amide derivatives attached to the C-3 position has yielded potential multi-target antipsychotic agents. nih.gov

Table 2: Effect of C-3 Substituents on Pharmacological Activity

C-3 Substituent Associated Pharmacological Profile Example Compound(s) Source(s)
Sulfamoylmethyl Anticonvulsant Zonisamide nih.gove-journals.in
Piperidinyl Moiety Antipsychotic (D2/5-HT2A Antagonism) Risperidone, Iloperidone rsc.orgacs.org
Heterocyclic Rings (e.g., Morpholine, Pyrrolidine) Anticancer - nih.gov

Role of Other Substitutions and Ring Modifications on SAR

Beyond the C-3 and C-5 positions, substitutions on other parts of the benzisoxazole ring system and modifications to the heterocyclic core itself are critical determinants of biological activity.

Substitutions on the Benzene Ring: The introduction of halogen atoms, which are electron-withdrawing groups, has been a successful strategy in modulating activity. Halogenation at the C-5 position, for instance, was found to produce marked anticonvulsant activity, although it could also increase neurotoxicity. nih.gove-journals.in Similarly, the presence of electron-withdrawing atoms like fluorine on the benzisoxazole moiety was found to be important for the anticonvulsant activity of certain analogues. tandfonline.com For antimicrobial applications, the presence of electron-withdrawing chloro and bromo functional groups resulted in excellent activity compared to electron-donating groups. nih.gov In contrast, the introduction of an electron-withdrawing nitro group has been shown to yield compounds with good anti-inflammatory activity. nih.gov

Ring System Modifications: The integrity of the benzisoxazole ring itself is often crucial. In one study on antibacterial compounds, methylation of the isoxazole ring nitrogen or conversion of the isoxazole to an oxazolone (B7731731) analogue resulted in a complete loss of activity, underscoring the specific requirement of the 1,2-benzisoxazole (B1199462) pharmacophore for that target. nih.gov However, more complex modifications, such as fusing a spirocyclic architecture to the benzisoxazole ring, can create entirely new classes of antibacterial agents that function as DNA gyrase inhibitors. nih.govbohrium.com

Table 3: Impact of Other Substitutions and Ring Modifications

Modification Position/Type Effect on Activity Source(s)
Halogenation (F, Cl, Br) C-5 or other benzene positions Increased anticonvulsant and antimicrobial activity nih.govtandfonline.come-journals.in
Nitro Group Benzene Ring Conferred anti-inflammatory activity nih.gov
Ring Nitrogen Methylation Isoxazole Ring Abolished antibacterial activity nih.gov
Isoxazole to Oxazolone Ring System Abolished antibacterial activity nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule dictates how it fits into and interacts with a biological target. Conformational analysis, therefore, provides critical insight into the SAR of this compound analogues.

The spatial arrangement of substituents is paramount for biological recognition. researchgate.net For instance, in the binding of the antipsychotic drug risperidone to its target, the fluorinated benzene ring is positioned within a hydrophobic pocket, while the nitrogen and oxygen atoms of the benzisoxazole ring itself form a key split hydrogen bond with a serine residue (S159) in the receptor. rsc.org This demonstrates that the core ring system is not merely a scaffold but an active participant in binding.

Molecular rigidity and the planarity between different parts of the molecule also play a vital role. In a series of antibacterial spiropyrimidinetriones built on a benzisoxazole scaffold, the co-planarity of an attached N-linked triazole ring relative to the benzisoxazole ring was found to directly affect the compound's inhibitory potency. bohrium.com Similarly, crystallographic studies of some bioactive diarylaminoisoxazoles revealed that the methoxy groups were aligned within the planes of the benzene rings, a conformational preference that may be important for activity. doi.org These findings underscore that biological function is governed not just by the presence of specific chemical groups, but by their precise and stable orientation in three-dimensional space.

Biological and Pharmacological Relevance of 5 Methoxybenzo C Isoxazole Derivatives

General Overview of Benzo[c]isoxazole as a Core Pharmacophore in Drug Discovery

The benzo[c]isoxazole, also known as benzisoxazole or 1,2-benzisoxazole (B1199462), is a significant heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. researchgate.net It is recognized as a "privileged structure," meaning its framework is capable of binding to a variety of biological targets, making it a versatile backbone for drug design. researchgate.netnih.gov The unique structural and electronic properties of the benzisoxazole ring allow it to serve as a crucial pharmacophore in a wide array of biologically active compounds. researchgate.netnih.gov

Research has demonstrated that derivatives incorporating the benzisoxazole moiety exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antipsychotic, anticonvulsant, and analgesic properties. nih.govijpca.org The adaptability of the benzisoxazole template allows for molecular modifications that can enhance pharmacokinetic profiles, improve efficacy, and reduce toxicity. rsc.org Its presence in several FDA-approved drugs, such as the antipsychotics Risperidone (B510) and Paliperidone, and the antiepileptic Zonisamide, underscores its therapeutic importance. researchgate.net The consistent discovery of new benzisoxazole-containing compounds with potent biological activities ensures that this scaffold will continue to be a prominent candidate in the ongoing search for novel therapeutic agents. researchgate.netnih.gov

Specific Biological Targets and Proposed Molecular Mechanisms of Action

The therapeutic potential of benzo[c]isoxazole derivatives stems from their ability to interact with specific biological targets, primarily enzymes, thereby modulating key cellular pathways. The proposed mechanisms of action often involve the inhibition of enzymes that are critical for the progression of various diseases.

Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoxazole (B147169) derivatives have been identified as potent inhibitors of several protein kinases.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): EGFR and VEGFR-2 are key tyrosine kinases (TKs) involved in tumor cell proliferation, growth, and angiogenesis. researchgate.netnih.gov Inhibition of these kinases is a critical strategy in cancer therapy. nih.gov A series of novel isoxazole derivatives have been synthesized and evaluated for their antitumor activity, showing potent inhibitory effects on EGFR-TK. researchgate.netnih.gov For instance, compound 25a emerged as a highly active inhibitor against EGFR-TK with an IC50 value of 0.054 µM. researchgate.netnih.gov This same compound also demonstrated promising inhibitory activity against VEGFR-2, a key mediator of angiogenesis. researchgate.netnih.gov The ability of isoxazole-based compounds to target both EGFR and VEGFR-2 highlights their potential as dual inhibitors. researchgate.net

Casein Kinase 2α (CK2α): CK2 is a serine/threonine protein kinase that is overexpressed in many cancers and is involved in promoting cell growth and survival. uni-saarland.denih.gov Consequently, it is considered a promising target for anticancer drugs. uni-saarland.de Isoxazole derivatives have been investigated as CK2 inhibitors. Compound 25a from a synthesized series showed promising inhibitory activity against CK2α. researchgate.netnih.gov Further studies have identified other classes of compounds, not necessarily containing an isoxazole ring but targeting CK2, with IC50 values in the nanomolar range, demonstrating the feasibility of potent CK2 inhibition. uni-saarland.de

Table 1: Kinase Inhibition by Isoxazole Derivatives

Compound Target Kinase IC50 (µM)
10a EGFR-TK 0.064
10b EGFR-TK 0.066
25a EGFR-TK 0.054
25a VEGFR-2 Promising Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them established targets for cancer chemotherapy. researchgate.netnih.gov Isoxazole derivatives have been reported to act as anticancer agents by inhibiting these enzymes. nih.gov

One study revealed that a synthesized isoxazole derivative, compound 25a , exhibited promising inhibitory activity against topoisomerase IIβ. researchgate.netnih.gov In other research focusing on different but related heterocyclic scaffolds like benzoxazoles, specific derivatives were found to inhibit both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For example, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC50 of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent Topo II inhibitor with an IC50 of 71 µM. researchgate.net These findings suggest that the general structural class of benz-fused heterocycles, including benzoisoxazoles, represents a viable scaffold for developing novel topoisomerase inhibitors.

Table 2: Topoisomerase Inhibition by Heterocyclic Derivatives

Compound Target Enzyme IC50 (µM)
25a Topoisomerase IIβ Promising Activity
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole Topo I 104

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. nih.govplos.orgnih.gov Therefore, developing effective 5-LOX inhibitors is a significant therapeutic goal. frontiersin.org Several studies have investigated isoxazole derivatives for their 5-LOX inhibitory potential.

A series of synthesized isoxazole derivatives were tested in vitro for their ability to inhibit the 5-LOX pathway. nih.govplos.org The compounds demonstrated significant, dose-dependent inhibition of the enzyme. nih.govplos.org Notably, one compound, referred to as C3 , showed concentration-dependent inhibition with an IC50 value of 8.47 µM. nih.govnih.gov Another compound, C5 , also exhibited good inhibitory effect with an IC50 of 10.48 µM. nih.govnih.gov These results establish that the isoxazole scaffold is a promising framework for the development of novel 5-LOX inhibitors for inflammatory conditions. nih.govplos.org

Table 3: 5-Lipoxygenase (5-LOX) Inhibition by Isoxazole Derivatives

Compound Target Enzyme IC50 (µM)
C3 5-LOX 8.47

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. nih.govnih.gov HDACs are important targets in cancer therapy, and several HDAC inhibitors have been developed. nih.gov The isoxazole scaffold has been explored as a component of novel HDAC inhibitors. nih.gov

In one study, a series of inhibitors were developed based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG). nih.gov These compounds were tested for their ability to inhibit HDAC6, a specific isoform that is a target for cancer treatment. The in vitro tests showed that several derivatives were capable of inhibiting HDAC6 with good potency, with the most effective candidate achieving an IC50 of 700 nM (0.7 µM). nih.gov This demonstrates the potential of incorporating the isoxazole moiety into the design of effective and selective HDAC inhibitors.

Table 4: Histone Deacetylase (HDAC) Inhibition by Isoxazole Derivatives

Compound Class Target Enzyme IC50 (µM)

Tubulin Polymerization Inhibition

While specific studies on the direct inhibition of tubulin polymerization by 5-methoxybenzo[c]isoxazole derivatives are not extensively detailed in the provided search results, the broader class of isoxazole-containing compounds has demonstrated significant activity in this area. For instance, novel isoxazole-naphthalene derivatives have been designed and synthesized as tubulin polymerization inhibitors. One particular compound from this series, featuring a 4-ethoxy substitution on a phenyl ring, was identified as a potent inhibitor of tubulin polymerization with an IC50 value of 3.4 µM, which was more potent than the reference compound colchicine (IC50 = 7.5 µM). Mechanistic studies confirmed that this compound arrested the cell cycle in the G2/M phase and induced apoptosis.

Another study focused on nih.govnih.govoxazolo[5,4-e]isoindoles, a class of compounds containing an isoxazole moiety. The most active compound in this series was found to disrupt tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in diffuse malignant peritoneal mesothelioma cells researchgate.net. These findings suggest that the isoxazole ring is a valuable pharmacophore for the design of new antimitotic agents that target tubulin.

Table 1: Tubulin Polymerization Inhibition by Isoxazole Derivatives
Compound ClassSpecific Derivative ExampleBiological EffectIC50 Value (Tubulin Polymerization)Reference
Isoxazole-naphthalene derivativesCompound with 4-ethoxy substitutionInhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis induction3.4 µM-
nih.govnih.govOxazolo[5,4-e]isoindolesCompound 6jImpaired tubulin polymerization, G2/M cell cycle arrest, apoptosis inductionNot specified researchgate.net

Receptor Modulation Studies (e.g., Sigma-1 receptor, System xc- transporter)

Research into the modulation of specific receptors by this compound derivatives is an emerging area.

Sigma-1 Receptor: The sigma-1 receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders and cancer. While the provided search results highlight the importance of sigma-1 receptor ligands, specific studies detailing the interaction of this compound derivatives with this receptor are not explicitly mentioned. However, the structural diversity of known sigma-1 receptor ligands suggests that the benzo[c]isoxazole scaffold could be a candidate for future investigation in this area nih.gov.

System xc- Transporter: The System xc- transporter is a cystine/glutamate antiporter that plays a crucial role in maintaining cellular redox balance and is implicated in various physiological and pathological processes, including neuroprotection and cancer. Isoxazole analogues have been identified as binders and inhibitors of the System xc- transporter. Studies on analogues of amino methylisoxazole propionic acid (AMPA) have shown that certain lipophilic derivatives can interact with this transporter. For example, a 5-naphthylethyl analogue demonstrated robust binding, while a 5-naphthylmethoxymethyl analogue was inactive nih.gov. The most potent inhibitors of glutamate uptake by the System xc- transporter in one study were an amino acid naphthyl-ACPA analogue and a hydrazone carboxylic acid derivative, which showed potency comparable to the endogenous substrate cystine nih.gov. These findings highlight the potential of the isoxazole core in designing modulators of the System xc- transporter, although specific data for this compound derivatives is not detailed in the search results.

Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription and have emerged as important targets in cancer therapy. While direct evidence for this compound derivatives as BRD4 inhibitors is not present in the search results, structurally related benzo[d]isoxazole analogues have been investigated for this activity.

A series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives were designed and synthesized as BRD4 inhibitors. Several of these compounds exhibited potent BRD4 binding activities. Two compounds from this series, 11h and 11r , showed significant anti-proliferative activity against MV4-11 acute myeloid leukemia cells, with IC50 values of 0.78 µM and 0.87 µM, respectively acs.org. Further investigation revealed that compound 11r inhibited the expression of oncogenes c-Myc and CDK6, induced G0/G1 cell cycle arrest, and promoted apoptosis in MV4-11 cells acs.org.

Additionally, isoxazole-containing compounds have been incorporated into other scaffolds to create potent BRD4 inhibitors. For instance, isoxazole azepine analogues have been developed and have shown potent inhibitory activity against the first bromodomain of BRD4 (BRD4 BD1) researchgate.net.

Table 2: BRD4 Inhibition by Benzo[d]isoxazole Derivatives
CompoundTargetCell LineIC50 Value (Anti-proliferative)Reference
11hBRD4MV4-110.78 µM acs.org
11rBRD4MV4-110.87 µM acs.org

Cellular Mechanisms Induced by this compound Analogues

Cell Cycle Arrest Analysis

The ability of isoxazole derivatives to induce cell cycle arrest is a key mechanism contributing to their anti-proliferative effects. While specific data on this compound is limited, a study on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine provides valuable insights. One promising compound from this series, 20c , was shown to induce G2/M cell cycle arrest in the Colo205 colon cancer cell line nih.gov. This arrest was associated with a significant increase in the levels of the tumor suppressor protein p53 nih.gov.

Similarly, a benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi B-cell leukemia and lymphoma cells nih.govmdpi.com. While not a benzo[c]isoxazole, this finding in a related benz-fused oxazole heterocycle further supports the potential of this class of compounds to interfere with cell cycle progression.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Isoxazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines.

In the same study mentioned above, the isoxazole derivative 20c not only induced cell cycle arrest but also promoted apoptosis in Colo205 cells. This was evidenced by an altered balance of the mitochondrial proteins Bcl-2 and Bax, leading to the accelerated expression of caspases nih.gov. This suggests that the apoptotic pathway induced by this compound is, at least in part, mitochondrial-dependent.

Further studies on other isoxazole derivatives have also demonstrated their pro-apoptotic activity. For example, some 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed significant induction of both early and late apoptosis in K562 human erythroleukemic cells nih.gov.

Exploration of Diverse Biological Activities in Vitro (excluding clinical human trials)

Beyond the specific mechanisms detailed above, derivatives containing the isoxazole core have been explored for a wide range of other biological activities in vitro.

One area of investigation is their anti-inflammatory potential through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. A study of pyrimidine isoxazole derivatives identified several compounds with potent, concentration-dependent inhibition of 5-LOX. For instance, compound C3 from this series exhibited an IC50 value of 8.47 µM for 5-LOX inhibition nih.gov.

In addition to 5-LOX inhibition, many of these same isoxazole derivatives also displayed significant antioxidant activity. The antioxidant potential was found to be dependent on the electronic properties of the substituents on the phenyl ring of the isoxazole nih.gov. Compound C3 also showed excellent free radical scavenging effects in a DPPH assay, with an IC50 value of 10.96 µM nih.gov.

Other in vitro activities reported for isoxazole derivatives include antimicrobial and antifungal properties nih.govmdpi.com. The introduction of a thiophene moiety to the isoxazole ring, for example, has been shown to enhance its antimicrobial activity nih.gov.

Table 3: Diverse In Vitro Biological Activities of Isoxazole Derivatives
Compound ClassSpecific Derivative ExampleBiological ActivityIC50 ValueReference
Pyrimidine isoxazole derivativesC35-LOX Inhibition8.47 µM nih.gov
Antioxidant (DPPH scavenging)10.96 µM nih.gov
4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives-Antibacterial and antifungalNot specified nih.gov

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for 5-Methoxybenzo[c]isoxazole

The advancement of synthetic organic chemistry is crucial for the continued exploration of this compound and its derivatives. Future research will prioritize the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. mdpi.com

Key areas of focus include:

Green Chemistry Approaches: Emphasis is being placed on green synthetic methods that utilize eco-friendly solvents (like aqueous media), reduce waste, and improve energy efficiency. mdpi.combath.ac.uk Methodologies such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions are being explored to synthesize benzisoxazole derivatives in high yields while minimizing environmental impact. mdpi.com

Novel Catalytic Systems: The development of new catalytic systems, including bio-based catalysts and metal-free reaction pathways, is a significant area of interest. mdpi.comnih.gov Metal-catalyzed reactions, while effective, often come with drawbacks like cost and toxicity. nih.gov Therefore, exploring alternatives is imperative for sustainable synthesis. For instance, a PPh3-mediated Barbier-Grignard-type reaction has been shown to be an efficient method for creating 3-substituted 1,2-benzisoxazoles. organic-chemistry.org

Innovative Cycloaddition Reactions: The [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes presents a direct and efficient route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov Refining this and similar cycloaddition strategies could provide rapid access to a diverse library of this compound analogs for biological screening. nih.gov Traditional multi-step syntheses often require harsh conditions, making these newer, more direct methods highly attractive. nih.gov

Flow Chemistry: The application of continuous flow chemistry can offer significant advantages in terms of scalability, safety, and process control for the synthesis of benzisoxazole intermediates and final products. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Integration of Advanced Computational Methodologies for Predictive Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of drug candidates. emanresearch.orgnih.govemanresearch.org The integration of these computational methods will accelerate the discovery of novel this compound derivatives with enhanced therapeutic profiles.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind. emanresearch.orgnih.gov This allows for the design of molecules with optimized interactions, potentially leading to higher potency and selectivity. emanresearch.org

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. emanresearch.orgemanresearch.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can identify the key structural features required for biological activity. emanresearch.orgresearchgate.net These models can then be used to virtually screen large compound libraries to identify new potential hits. researchgate.net

Machine Learning and AI: The use of artificial intelligence and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. hilarispublisher.com These predictive models can guide synthetic efforts toward molecules with the highest probability of success, saving significant time and resources. hilarispublisher.com

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. emanresearch.orgemanresearch.org By designing this compound derivatives with favorable ADMET profiles from the outset, the likelihood of late-stage failures can be significantly reduced.

Exploration of New Biological Targets and Polypharmacology for Benzo[c]isoxazole Derivatives

The benzo[c]isoxazole scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities. nih.govnih.govresearchgate.net This versatility suggests that many more biological targets for this class of compounds remain to be discovered.

Future research directions in this area include:

Target Identification: High-throughput screening and chemoproteomics approaches can be used to identify novel protein targets for this compound and its analogs. This could unveil entirely new therapeutic applications for this scaffold.

Polypharmacology: Many successful drugs act on multiple targets, a concept known as polypharmacology. nih.gov The 1,2-benzisoxazole (B1199462) core is a prime example of a structure with polypharmacological potential, as seen in drugs like risperidone (B510) and iloperidone (B1671726) which interact with multiple receptors. nih.gov Future research will focus on intentionally designing derivatives that modulate specific combinations of targets to achieve superior efficacy or to treat complex multifactorial diseases.

New Therapeutic Areas: While benzisoxazoles are well-established in treating CNS disorders, their potential in other areas like metabolic diseases, inflammatory conditions, and infectious diseases is an active area of investigation. researchgate.net For example, novel derivatives have been synthesized and evaluated as α-glucosidase inhibitors for potential antidiabetic applications. nih.gov Other research has focused on developing benzisoxazole-based inhibitors of enzymes like Hsp90 and VEGFR-2 for cancer therapy. researchgate.netnih.gov

Design of Next-Generation Benzo[c]isoxazole Scaffolds with Tuned Reactivity and Selectivity

The inherent reactivity of the benzo[c]isoxazole ring system makes it a versatile precursor in organic synthesis. chemicalbook.com Future research will leverage this reactivity to create next-generation scaffolds with fine-tuned properties for specific therapeutic purposes.

Key strategies will include:

Scaffold Diversification: The development of synthetic methods that allow for precise and varied functionalization at different positions of the this compound ring is essential. This will enable the creation of large and diverse chemical libraries for biological screening.

Bioisosteric Replacement: The strategic replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

Hybrid Molecules: Designing hybrid molecules that incorporate the this compound scaffold with other known pharmacophores is a promising strategy for developing agents with novel mechanisms of action or improved activity. nih.gov For instance, combining the benzisoxazole core with a triazole moiety has been explored to create new compounds with potential α-glucosidase inhibitory or antibacterial activity. nih.govmdpi.com

Tuning Physicochemical Properties: By carefully selecting substituents on the benzo[c]isoxazole core, researchers can tune key physicochemical properties such as lipophilicity, polarity, and solubility. mdpi.com This is critical for optimizing the drug-like properties of a compound and ensuring it can reach its biological target in the body.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.